molecular formula C30H56O7 B12752589 Tricaprylyl citrate CAS No. 76414-35-2

Tricaprylyl citrate

Cat. No.: B12752589
CAS No.: 76414-35-2
M. Wt: 528.8 g/mol
InChI Key: APVVRLGIFCYZHJ-UHFFFAOYSA-N
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Description

Tricaprylyl citrate: is an organic compound that belongs to the family of citric acid esters. It is a triester formed by the esterification of citric acid with caprylic acid (octanoic acid). This compound is commonly used in various industries, including cosmetics, personal care products, and as a plasticizer in polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricaprylyl citrate is synthesized through the esterification reaction between citric acid and caprylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where citric acid and caprylic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated and continuously stirred to ensure complete esterification. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tricaprylyl citrate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Citric acid and caprylic acid.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Substitution: Substituted citric acid esters.

Scientific Research Applications

Chemistry: Tricaprylyl citrate is used as a plasticizer in the production of polymers, enhancing their flexibility and durability. It is also used as a solvent and dispersing agent in various chemical formulations .

Biology: In biological research, this compound is used as an emollient and conditioning agent in personal care products. It helps in improving the texture and feel of cosmetic formulations .

Medicine: this compound has been studied for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs .

Industry: In the industrial sector, this compound is used as a plasticizer in the manufacturing of flexible plastics, such as PVC. It is also used as a lubricant and stabilizer in various industrial applications .

Mechanism of Action

The mechanism of action of tricaprylyl citrate primarily involves its role as a plasticizer and emollient. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In cosmetic formulations, this compound acts as an emollient, forming a protective layer on the skin and enhancing moisture retention .

Comparison with Similar Compounds

  • Triethyl citrate
  • Tributyl citrate
  • Triisostearyl citrate
  • Trioctyldodecyl citrate

Comparison: Tricaprylyl citrate is unique due to its specific esterification with caprylic acid, which imparts distinct properties such as enhanced hydrophobicity and compatibility with various formulations. Compared to triethyl citrate and tributyl citrate, this compound offers better emollient properties and is more suitable for use in personal care products .

Properties

CAS No.

76414-35-2

Molecular Formula

C30H56O7

Molecular Weight

528.8 g/mol

IUPAC Name

trioctyl 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C30H56O7/c1-4-7-10-13-16-19-22-35-27(31)25-30(34,29(33)37-24-21-18-15-12-9-6-3)26-28(32)36-23-20-17-14-11-8-5-2/h34H,4-26H2,1-3H3

InChI Key

APVVRLGIFCYZHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCC)(C(=O)OCCCCCCCC)O

Origin of Product

United States

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